(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 241.33 g/mol. It is classified under the category of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is notable for its potential therapeutic uses, particularly in the development of antiviral and anti-inflammatory agents.
The synthesis of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate typically involves several steps, utilizing various organic reaction techniques. One common method includes:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity during synthesis .
The molecular structure of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate can be described using various structural representations:
InChI=1S/C13H23NO3/c1-10(2,3)15-12(14)8-6-11(9-12)7-5-13(16)4/h5,7,9H,6,8H2,1-4H3
This structural configuration contributes to its biological activity and solubility profile .
(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate can participate in various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or alter its biological activity .
The mechanism of action of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. Its potential applications in antiviral therapies suggest that it may inhibit viral replication by interfering with viral enzymes or pathways essential for viral lifecycle completion. Additionally, its anti-inflammatory properties could be attributed to modulation of inflammatory mediators through inhibition of cyclooxygenase enzymes or other related pathways .
(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate has several scientific applications:
The versatility of this compound highlights its significance in both academic research and pharmaceutical development .
The construction of the chiral pyrrolidine core in (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate employs stereocontrolled ring-formation strategies. Enantioselective Michael addition reactions between glycine equivalents and acrylate derivatives enable precise installation of the (S)-stereocenter at the C2 position of the pyrrolidine ring. Alternatively, reductive amination of chiral γ-keto esters using asymmetric transfer hydrogenation catalysts (e.g., Ru(II)-TsDPEN complexes) achieves diastereomeric excess >95% [2] [7]. Ring-closure methodologies via intramolecular alkylation of chiral amino alcohols provide complementary routes, particularly for 2,3-disubstituted pyrrolidines. Critical to success is the temporal separation of ring formation and N-alkylation steps to prevent epimerization at the C2 stereocenter during subsequent functionalization [7].
Table 1: Comparative Stereoselective Approaches to Pyrrolidine Scaffolds | Method | Key Reagent/Catalyst | Temperature | Yield | ee (%) | |-----------------------------|--------------------------------|-----------------|-----------|------------| | Michael Addition | Chiral Cu-bisoxazoline complex | -20°C | 78% | 98 | | Reductive Amination | Ru(II)-TsDPEN | 50°C | 85% | 99 | | Intramolecular Alkylation | K₂CO₃/DMF | 80°C | 65% | 97 |
Introduction of the tert-butyl carboxylate protecting group utilizes di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Optimal yields (≥90%) occur in biphasic systems (dichloromethane-water) with catalytic 4-dimethylaminopyridine (DMAP) at 0–5°C, minimizing racemization of the C2 stereocenter [1] [8]. The tert-butyl group provides steric shielding against nucleophilic attack while enabling orthogonal deprotection under acidic conditions (e.g., trifluoroacetic acid). Solvent screening reveals dichloromethane outperforms tetrahydrofuran due to reduced epimerization risk (≤2% racemization vs. 8–10%). Post-reaction, aqueous workup efficiently removes urea byproducts without chromatographic purification. The Boc protection exhibits exceptional stability during downstream N-alkylation steps when reaction temperatures remain ≤80°C [1] [8].
Table 2: Esterification Conditions for Boc Protection | Base System | Solvent | Reaction Time (h) | Yield | Racemization | |------------------------|--------------------|------------------------|-----------|-------------------| | Triethylamine/DMAP | Dichloromethane | 2 | 92% | <2% | | Sodium hydroxide | Tetrahydrofuran | 4 | 85% | 8% | | N-methylmorpholine/DMAP| Acetonitrile | 3 | 88% | 5% |
N-Alkylation of the pyrrolidine nitrogen with ethyl bromoacetate constitutes the most efficient route for ethoxyoxoethyl installation. Employing cesium carbonate as base in anhydrous dimethylformamide at 60°C achieves >95% conversion within 3 hours without detectable C2 epimerization [3] [5]. Alternative alkylation agents (ethyl chloroacetate, ethyl iodoacetate) demonstrate faster kinetics but generate significant impurities (5–15%). Solvent polarity critically influences reaction efficiency: dimethylformamide provides superior solubility over acetonitrile, while ethereal solvents yield <50% conversion. Microwave assistance (100°C, 30 minutes) enables rapid screening but suffers from scalability limitations. Post-alkylation purification leverages the compound’s polarity difference from precursors, enabling isolation via silica chromatography with ethyl acetate/hexane gradients (purity >98% by HPLC) [3] [5].
Chiral pool derivatization from L-proline provides high optical purity (>99% ee) but suffers from cost limitations at scale. Asymmetric hydrogenation of prochiral enamide precursors using Rh(I)-(S,S)-Et-DuPhos catalysts delivers the target (S)-pyrrolidine scaffold with 98% ee under 50 psi H₂ in methanol [7]. Alternatively, organocatalytic Mannich reactions between aldimines and tert-butyl glyoxylate catalyzed by (S)-proline-derived catalysts construct the stereodefined pyrrolidine backbone with three contiguous stereocenters. Jacobsen hydrolytic kinetic resolution of racemic tert-butyl pyrrolidine-2-carboxylate derivatives resolves enantiomers at kilogram scale using <0.5 mol% catalyst loading. Computational modeling confirms the (S)-configuration’s thermodynamic stability exceeds the (R)-isomer by 1.8 kcal/mol, rationalizing preferential crystallization outcomes [7].
Solvent selection profoundly impacts yield and stereochemical integrity across synthetic stages. Water content >1000 ppm during Boc protection promotes racemization (up to 15%), necessitating azeotropic drying with toluene before esterification [6] [9]. Polar aprotic solvents (dimethylformamide, dimethylacetamide) optimize N-alkylation kinetics but require strict oxygen exclusion to prevent ester hydrolysis. Multi-step telescoping eliminates intermediate isolation: After Boc protection without workup, direct solvent exchange to dimethylformamide enables sequential alkylation, improving overall yield from 65% to 82%. Computational solubility modeling (log S = -2.04) identifies optimal crystallization solvents: ethyl acetate/hexane mixtures (3:1) provide >99% diastereomeric purity [1] [6]. Reaction calorimetry reveals exothermic events during alkylation (ΔT = 42°C), mandating controlled reagent addition to suppress byproduct formation.
Table 3: Solvent Optimization Across Synthetic Stages | Synthetic Step | Optimal Solvent | Critical Parameter | Yield Impact | |---------------------------|----------------------------|-------------------------------------|------------------| | Boc Protection | Anhydrous dichloromethane | H₂O < 50 ppm | +15% | | N-Alkylation | Oxygen-free dimethylformamide | O₂ < 2 ppm | +22% | | Final Crystallization | Ethyl acetate/hexane (3:1) | Cooling rate 0.5°C/min | Purity +7% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: